molecular formula C8H5Br2N B11846388 2,4-Dibromo-6-methylbenzonitrile

2,4-Dibromo-6-methylbenzonitrile

Cat. No.: B11846388
M. Wt: 274.94 g/mol
InChI Key: BYSZRWYDUWTVRU-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 6th position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-methylbenzonitrile can be synthesized through a multi-step process starting from benzene derivatives. One common method involves the bromination of 2,6-dimethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

2,4-Dibromo-6-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-methylbenzonitrile involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The nitrile group can also engage in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity .

Biological Activity

Chemical Identity
2,4-Dibromo-6-methylbenzonitrile (CAS Number: 6968-24-7) is a brominated aromatic compound with a molecular formula of C7H4Br2N. It is characterized by the presence of two bromine atoms and a methyl group attached to a benzonitrile structure, which contributes to its unique biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of benzonitriles have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that certain derivatives of dibromo-substituted benzonitriles can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of apoptotic pathways . Specifically, compounds similar to this compound have shown promise in targeting p53-negative colon cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various dibromo-substituted benzonitriles against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Evaluation : In another study, this compound was tested against human melanoma and colon cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with mechanisms involving caspase activation and ROS generation being elucidated through flow cytometry and Western blotting techniques .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : By generating ROS and disrupting mitochondrial membrane potential, the compound triggers intrinsic apoptotic pathways.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular proliferation and survival, such as AKT signaling pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerColon cancer cellsInduction of apoptosis
AnticancerMelanoma cellsCytotoxic effects via ROS

Properties

IUPAC Name

2,4-dibromo-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSZRWYDUWTVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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